

Application Notes for BMS-195614 in Inflammation and Immunology Research

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Compound of Interest

Compound Name: BMS-195614

Cat. No.: B1667229

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Introduction

BMS-195614 is a potent and selective antagonist of the Retinoic Acid Receptor alpha (RAR α), a nuclear receptor that plays a crucial role in regulating gene transcription.^[1] In the fields of inflammation and immunology, **BMS-195614** serves as a valuable chemical probe to investigate the roles of RAR α signaling in various cellular processes, including immune cell differentiation, cytokine production, and inflammatory responses. Its ability to selectively block RAR α allows researchers to dissect the specific contributions of this receptor subtype in complex biological systems.

Mechanism of Action

BMS-195614 functions as a neutral, selective antagonist for RAR α with a high binding affinity.^[1] It competitively inhibits the binding of retinoic acid (RA) to RAR α , thereby preventing the recruitment of coactivators to the receptor-ligand complex.^{[1][2]} This blockade of coactivator recruitment leads to the inhibition of target gene transcription. Notably, **BMS-195614** has been shown to inhibit the transactivation of key inflammatory transcription factors such as NF- κ B and AP-1.^{[3][4]} It also downregulates the expression of pro-inflammatory cytokines like Interleukin-6 (IL-6) and the angiogenic factor, Vascular Endothelial Growth Factor (VEGF).^{[3][4]}

Quantitative Data Summary

The following tables summarize the key quantitative data for **BMS-195614** based on available literature.

Table 1: Physicochemical and Pharmacological Properties

Property	Value	Source
Chemical Name	4-[[[5,6-Dihydro-5,5-dimethyl-8-(3-quinoliny)-2-naphthalenyl]carbonyl]amino]-benzoic acid	[1][2]
Alternative Names	BMS 614	[3][2]
Molecular Formula	C ₂₉ H ₂₄ N ₂ O ₃	[1][2]
Molecular Weight	448.51 g/mol	[2]
CAS Number	182135-66-6	[1][2]
Purity	≥98% (HPLC)	[1]
Solubility	Soluble to 25 mM in DMSO	
Storage	Store at -20°C	[1][2]
Binding Affinity (K _i) for RARα	2.5 nM	[3][1][2]

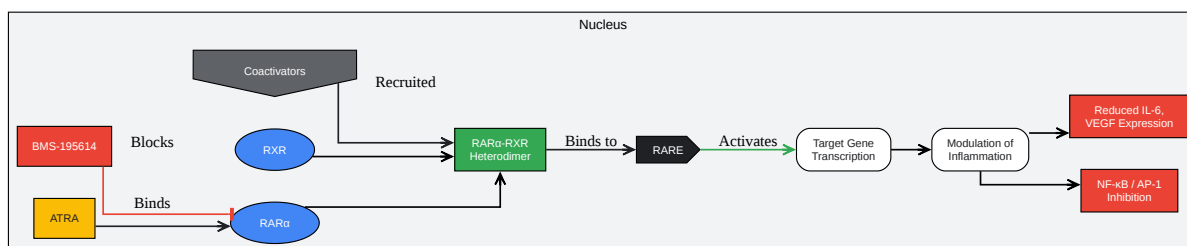
Table 2: Summary of In Vitro and In Vivo Effects

Experimental System	Concentration/Dose	Observed Effect	Source
In Vitro			
LPS-activated BV-2 microglial cells	6 μ M	Reverses the anti-inflammatory effect of Vitamin A and Retinoic Acid on IL-6 release.	[3]
MC3T3E1 osteoblast-like cells	1 μ M	Inhibits Retinoic Acid-induced cell migration.	[3]
A2E-stimulated RPE cells	10-20 μ M	Reduces blue light-induced phototoxicity and modulates inflammation and angiogenesis.	[3]
A2E-stimulated RPE cells	Not specified	Reduces AP-1 transactivation and mRNA expression of IL-6 and VEGF.	[4]
LPS-activated SIM-A9 microglial cells	10 μ M	Partially blocks the inhibition of nitric oxide (NO) production by an RAR α agonist.	[5]
In Vivo			
CD1 Mice (oral gavage)	2-10 mg/kg for 7 days	Minimal or no inhibition of overall spermatogenesis. Displayed poor oral bioavailability.	[3][6]

Signaling Pathways and Experimental Workflows

Signaling Pathway of **BMS-195614** in Inhibiting Inflammation

BMS-195614 exerts its anti-inflammatory effects primarily by antagonizing the RAR α signaling pathway. In the presence of its natural ligand, all-trans retinoic acid (ATRA), RAR α forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, recruiting coactivators and initiating transcription. **BMS-195614** competes with ATRA for binding to RAR α , preventing the conformational change required for coactivator recruitment and thereby inhibiting gene expression. This leads to the downstream inhibition of pro-inflammatory signaling pathways like NF- κ B and AP-1, and a reduction in the expression of inflammatory mediators.

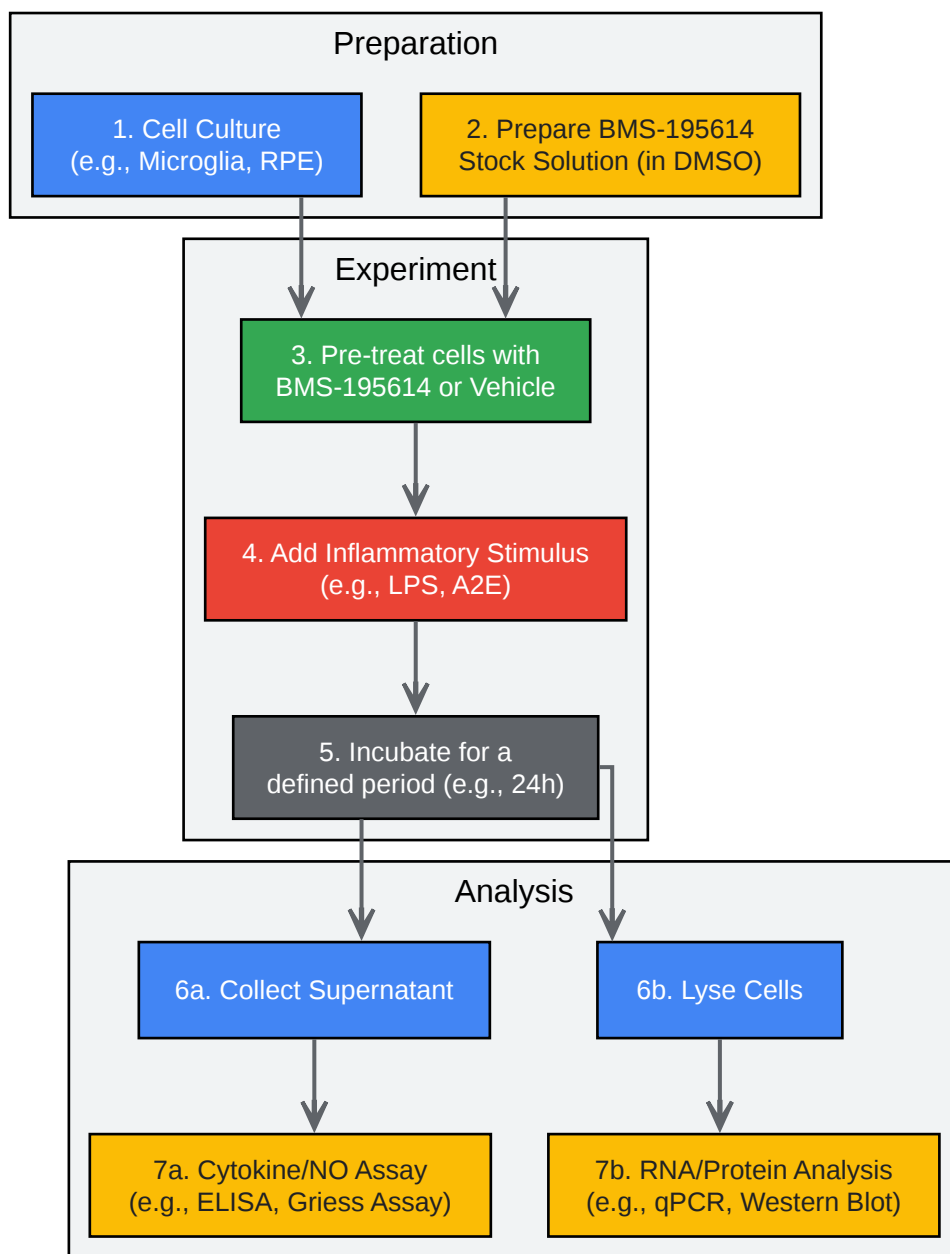


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Caption: Signaling pathway of **BMS-195614**.

General Experimental Workflow for In Vitro Studies

The following diagram outlines a typical workflow for investigating the effects of **BMS-195614** on inflammation in a cell-based assay.



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Caption: General experimental workflow.

Detailed Experimental Protocols

Protocol 1: In Vitro Inhibition of Nitric Oxide (NO) Production in Microglia

This protocol is adapted from studies investigating the anti-inflammatory effects of retinoid receptor modulators on microglial cells.[5]

- Cell Line: SIM-A9 immortalized mouse microglial cells.
- Materials:
 - SIM-A9 cells
 - DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
 - **BMS-195614** (stock solution in DMSO)
 - Lipopolysaccharide (LPS) from E. coli
 - Griess Reagent System
 - 96-well cell culture plates
- Procedure:
 - Cell Seeding: Seed SIM-A9 cells in a 96-well plate at a density of 5×10^4 cells/well and allow them to adhere overnight.
 - Pre-treatment: The following day, remove the medium and pre-treat the cells with fresh medium containing **BMS-195614** at the desired concentration (e.g., 10 μ M) for 30 minutes. Include a vehicle control (DMSO) group.
 - Stimulation: After the pre-treatment period, add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response.
 - Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
 - NO Measurement:
 - After incubation, collect 50 μ L of the cell culture supernatant from each well.

- Add 50 μ L of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.
- Add 50 μ L of NED solution (Part II of Griess Reagent) and incubate for another 5-10 minutes at room temperature, protected from light.
- Measure the absorbance at 540 nm using a microplate reader.
- Data Analysis: Calculate the nitrite concentration based on a standard curve generated with sodium nitrite. Compare the NO levels in the **BMS-195614** treated groups to the LPS-only and vehicle control groups.

Protocol 2: Transactivation Competition Assay

This protocol is a general method based on descriptions of characterizing RAR α antagonists.[6]

- Cell Line: HeLa cells (or other suitable cell line).
- Materials:
 - HeLa cells
 - Expression vectors for RAR α and RXR
 - Reporter plasmid containing a Retinoic Acid Response Element (RARE) driving a reporter gene (e.g., Luciferase or Chloramphenicol Acetyltransferase - CAT)
 - Transfection reagent
 - All-trans retinoic acid (ATRA)
 - **BMS-195614**
 - Luciferase or CAT assay system
- Procedure:
 - Transfection: Co-transfect HeLa cells in a multi-well plate with the RAR α and RXR expression vectors and the RARE-reporter plasmid using a suitable transfection reagent.

- Treatment: After 24 hours, replace the medium with fresh medium containing a submaximal concentration of ATRA (to induce reporter gene expression) and varying concentrations of **BMS-195614**. Include controls for vehicle, ATRA alone, and **BMS-195614** alone.
- Incubation: Incubate the cells for another 24 hours.
- Reporter Gene Assay:
 - Lyse the cells according to the manufacturer's protocol for the chosen reporter assay system (Luciferase or CAT).
 - Measure the reporter gene activity using a luminometer or by performing a CAT ELISA.
- Data Analysis: Normalize the reporter activity to total protein concentration. Plot the reporter activity against the concentration of **BMS-195614** to determine the IC₅₀ value for the inhibition of ATRA-induced transactivation.

Protocol 3: Analysis of Cytokine mRNA Expression by qPCR

This protocol describes how to measure changes in the expression of inflammatory genes like IL-6 and VEGF.[\[3\]](#)[\[4\]](#)

- Cell Line: Any relevant cell type, such as Retinal Pigment Epithelial (RPE) cells.
- Materials:
 - RPE cells
 - **BMS-195614**
 - Inflammatory stimulus (e.g., A2E)
 - RNA extraction kit
 - cDNA synthesis kit
 - qPCR master mix

- Primers for target genes (e.g., IL-6, VEGF) and a housekeeping gene (e.g., GAPDH, β -actin)
- Procedure:
 - Cell Treatment: Culture and treat the cells with **BMS-195614** and the inflammatory stimulus as described in Protocol 1 (steps 1-4), using appropriate incubation times for gene expression changes (typically 4-24 hours).
 - RNA Extraction: After treatment, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
 - cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
 - qPCR:
 - Set up qPCR reactions using a suitable master mix, cDNA template, and primers for the target and housekeeping genes.
 - Run the qPCR reaction on a real-time PCR instrument.
 - Data Analysis: Calculate the relative gene expression using the $\Delta\Delta C_t$ method, normalizing the expression of the target genes to the housekeeping gene. Compare the expression levels in the treated groups to the control groups.

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